molecular formula C11H9BrO2S B13891725 Methyl 4-bromo-5-methylbenzo[b]thiophene-2-carboxylate CAS No. 154650-17-6

Methyl 4-bromo-5-methylbenzo[b]thiophene-2-carboxylate

Cat. No.: B13891725
CAS No.: 154650-17-6
M. Wt: 285.16 g/mol
InChI Key: URFGXZYKTTUIGN-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-methylbenzo[b]thiophene-2-carboxylate is a compound belonging to the class of benzo[b]thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-5-methylbenzo[b]thiophene-2-carboxylate typically involves the bromination of 5-methylbenzo[b]thiophene-2-carboxylate followed by esterification. One common method involves the use of bromine in the presence of a catalyst such as iron(III) bromide to achieve bromination. The esterification can be carried out using methanol and a strong acid catalyst like sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound may involve more efficient and scalable processes, such as microwave-assisted synthesis. This method can significantly reduce reaction times and improve yields. For example, microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C provides rapid access to benzo[b]thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-methylbenzo[b]thiophene-2-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as DMF.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of 4-azido-5-methylbenzo[b]thiophene-2-carboxylate.

    Oxidation: Formation of this compound sulfoxide.

    Reduction: Formation of 4-bromo-5-methylbenzo[b]thiophene-2-methanol.

Mechanism of Action

The mechanism of action of methyl 4-bromo-5-methylbenzo[b]thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, thiophene derivatives are known to inhibit kinases, which are involved in various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methylbenzo[b]thiophene-2-carboxylate
  • Methyl 4-chloro-5-methylbenzo[b]thiophene-2-carboxylate
  • Methyl 4-fluoro-5-methylbenzo[b]thiophene-2-carboxylate

Uniqueness

Methyl 4-bromo-5-methylbenzo[b]thiophene-2-carboxylate is unique due to the presence of the bromine atom, which can be used as a versatile handle for further functionalization.

Properties

CAS No.

154650-17-6

Molecular Formula

C11H9BrO2S

Molecular Weight

285.16 g/mol

IUPAC Name

methyl 4-bromo-5-methyl-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H9BrO2S/c1-6-3-4-8-7(10(6)12)5-9(15-8)11(13)14-2/h3-5H,1-2H3

InChI Key

URFGXZYKTTUIGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=C2)C(=O)OC)Br

Origin of Product

United States

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